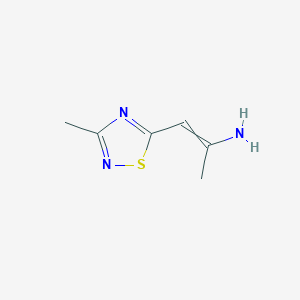
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is a heterocyclic organic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine typically involves the reaction of 3-methyl-1,2,4-thiadiazole with prop-1-en-2-amine under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate . The reaction is carried out in a solvent such as ethanol, with triethylamine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of agrochemicals such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and proteins, inhibiting their function. This compound can disrupt DNA replication by intercalating into the DNA strands, preventing the replication process . The molecular targets include enzymes involved in DNA synthesis and repair, as well as proteins essential for cell division .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and anticancer properties.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the prop-1-en-2-amine group can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Propiedades
Número CAS |
78061-83-3 |
|---|---|
Fórmula molecular |
C6H9N3S |
Peso molecular |
155.22 g/mol |
Nombre IUPAC |
1-(3-methyl-1,2,4-thiadiazol-5-yl)prop-1-en-2-amine |
InChI |
InChI=1S/C6H9N3S/c1-4(7)3-6-8-5(2)9-10-6/h3H,7H2,1-2H3 |
Clave InChI |
ITWGCPSZUZYPPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=N1)C=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


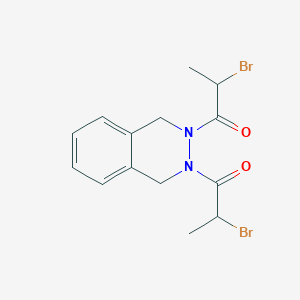
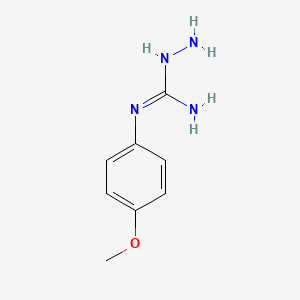
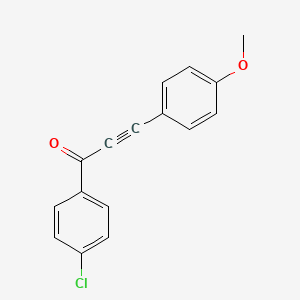
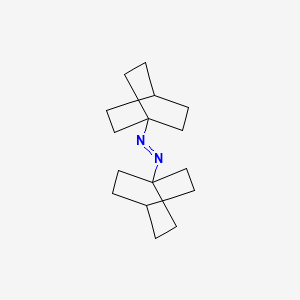
![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![9-Tert-butylbenzo[pqr]tetraphene](/img/structure/B14429575.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)


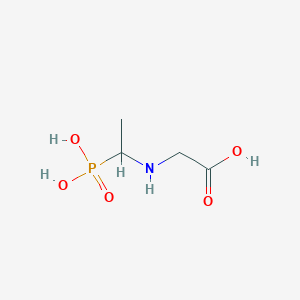
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)


![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
